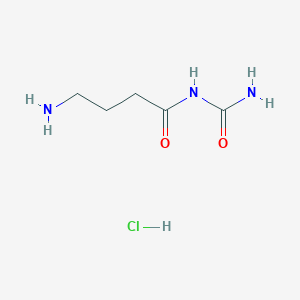
(4-Aminobutanoyl)urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Aminobutanoyl)urea hydrochloride” is a chemical compound with the CAS Number: 1394041-87-2 . It has a molecular weight of 181.62 and is typically in powder form . The IUPAC name for this compound is N-(4-aminobutanoyl)urea hydrochloride .
Synthesis Analysis
The synthesis of urea derivatives like “(4-Aminobutanoyl)urea hydrochloride” often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Molecular Structure Analysis
The molecular formula of “(4-Aminobutanoyl)urea hydrochloride” is C5H12ClN3O2 .Chemical Reactions Analysis
The decomposition of urea has been studied extensively . A new reaction scheme has been proposed that emphasizes the role of thermodynamic equilibrium of the reactants in liquid and solid phases . Thermodynamic data for triuret have been refined .Physical And Chemical Properties Analysis
“(4-Aminobutanoyl)urea hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Urease Inhibition for Medical Applications
Urease inhibitors are studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus species. While acetohydroxamic acid is the only clinically used urease inhibitor, it has severe side effects, indicating the need for further exploration of urease inhibition's potential. Hydroxamic acids, phosphoramidates, urea derivatives, and quinones are among the compounds studied for this purpose, highlighting the significant role of urease inhibitors in medical research (Kosikowska & Berlicki, 2011).
Agricultural Efficiency and Urea Metabolism
In ruminants, urea serves as a non-protein nitrogen source in their diet, offering an economical alternative to feed proteins. Urea transferred from blood to the rumen is hydrolyzed by bacterial urease, playing a crucial role in nitrogen recycling and microbial protein synthesis. This process underlines the importance of urea and its metabolism in enhancing agricultural productivity and animal health (Jin et al., 2018).
Enzymatic and Biochemical Research
Ureas are integral in drug design due to their unique hydrogen-binding capabilities, contributing to a wide range of bioactivities in small molecules. The incorporation of urea derivatives in medicinal chemistry highlights their significance in developing drugs with improved selectivity, stability, toxicity, and pharmacokinetic profiles. This area of research confirms urea's critical role in drug discovery and design (Jagtap et al., 2017).
Soil Fertility and Microbial Activity
The role of ureolytic microorganisms in soil fertility is a topic of extensive research. These organisms, through the enzyme urease, facilitate the hydrolysis of urea into ammonia and carbon dioxide, thereby enriching soil nitrogen content and supporting plant growth. Studies on urea metabolism and the impact of ureolytic activity on soil fertility underscore the potential of managing these microbial processes to enhance agricultural productivity and environmental sustainability (Hasan, 2000).
Aquatic Systems and Microbial Metabolism
In aquatic ecosystems, urea serves as a significant nitrogen source for primary producers, with ureolytic microorganisms playing a pivotal role in nitrogen cycling. The metabolic pathways involving urea transport, production, and decomposition in different species contribute to the understanding of urea's ecological and biogeochemical significance. This knowledge aids in the exploration of strategies to manage nitrogen resources in aquatic environments more effectively (Solomon et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-amino-N-carbamoylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-3-1-2-4(9)8-5(7)10;/h1-3,6H2,(H3,7,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNSYMHXNAFKMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(=O)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminobutanoyl)urea hydrochloride | |
CAS RN |
1394041-87-2 |
Source


|
| Record name | Butanamide, 4-amino-N-(aminocarbonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)


![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)



